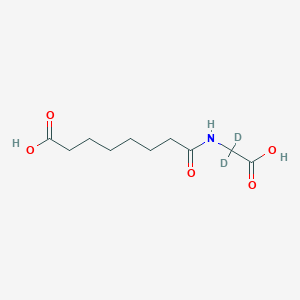
Antimycobacterial agent-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimycobacterial agent-1 is a compound specifically designed to combat mycobacterial infections, particularly those caused by Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This compound is part of a broader class of antimycobacterial agents that target various stages of mycobacterial cell processes to inhibit growth and proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antimycobacterial agent-1 typically involves a multi-step process. One common synthetic route includes the cycloaddition reaction under ultrasound irradiation, which avoids standard heating and column chromatography, producing high yields in shorter reaction times . The reaction conditions often involve room temperature and specific reagents like quinoxaline Schiff bases and aryl nitrile oxides.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process is optimized to maintain the purity and potency of the compound, often involving rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions: Antimycobacterial agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkyl groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimycobacterial agent-1 has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its effects on mycobacterial cell processes and its potential as a tool for understanding bacterial resistance mechanisms.
Industry: Utilized in the development of new antimicrobial agents and as a standard for testing the efficacy of other antimycobacterial compounds.
Mechanism of Action
The mechanism of action of antimycobacterial agent-1 involves targeting specific enzymes and pathways within the mycobacterial cell. It inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by binding to the enzyme arabinosyl transferase . This inhibition disrupts cell wall synthesis, leading to cell lysis and death. Additionally, it may interfere with protein synthesis and membrane transport, further inhibiting bacterial growth.
Comparison with Similar Compounds
Isoniazid: Inhibits mycolic acid synthesis but has a different target enzyme.
Rifampin: Inhibits RNA synthesis by targeting RNA polymerase.
Ethambutol: Inhibits cell wall synthesis by targeting arabinosyl transferase, similar to antimycobacterial agent-1.
Uniqueness: this compound is unique in its dual action on mycolic acid synthesis and protein synthesis, providing a broader spectrum of activity against mycobacterial infections. Its ability to target multiple pathways makes it a potent candidate for treating drug-resistant tuberculosis.
Properties
Molecular Formula |
C18H12N4O5S |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
[3-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] (2E)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate |
InChI |
InChI=1S/C18H12N4O5S/c23-15(9-14-17(25)21-18(26)28-14)27-13-3-1-2-11(8-13)10-20-22-16(24)12-4-6-19-7-5-12/h1-10H,(H,22,24)(H,21,25,26)/b14-9+,20-10+ |
InChI Key |
QCIOGWVCZFZJFV-GYGISDOKSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)OC(=O)/C=C/2\C(=O)NC(=O)S2)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=O)C=C2C(=O)NC(=O)S2)C=NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)
